{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of boronic acids often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane reagents .
Chemical Reactions Analysis
Types of Reactions
{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions include boronate esters, amines, and substituted phenyl derivatives .
Scientific Research Applications
{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of {4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The oxadiazole ring contributes to the compound’s stability and electronic properties, enhancing its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the oxadiazole ring.
2-Methoxyphenylboronic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to simpler boronic acids .
Properties
IUPAC Name |
[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O4/c1-21-13-5-3-2-4-12(13)15-17-14(18-22-15)10-6-8-11(9-7-10)16(19)20/h2-9,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRVPYOOHDPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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